N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide
Description
N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide is a fluorinated benzothiazole derivative featuring a butyramide linker and a benzyl substituent. The benzo[d]thiazole core is a privileged scaffold in medicinal chemistry due to its bioisosteric properties and ability to engage in π-π stacking and hydrogen-bonding interactions . The butyramide chain provides conformational flexibility, while the N-benzyl group introduces steric bulk, which may influence binding selectivity.
Properties
IUPAC Name |
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-2-7-16(22)21(12-13-8-4-3-5-9-13)18-20-17-14(19)10-6-11-15(17)23-18/h3-6,8-11H,2,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOFODPZMZIXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide typically involves the reaction of 4-fluorobenzo[d]thiazole with benzylamine and butyric acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as potassium carbonate (K₂CO₃), to facilitate the formation of the amide bond . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Functionalized benzothiazole derivatives
Scientific Research Applications
N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its anticancer and antimicrobial effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide with structurally or functionally related compounds from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations:
In BT9, the non-fluorinated benzothiazole exhibits a C=S stretch at 1262 cm⁻¹, whereas the target compound’s fluorinated analog might show a shifted C-F vibration (~1250 cm⁻¹) .
Steric and Conformational Features :
- The N-benzyl group in the target compound introduces greater steric hindrance than the phenyl groups in A28–A35, possibly affecting binding pocket interactions .
- The butyramide chain (4 carbons) offers more flexibility than the isobutyramide (branched C3) in A28–A35, which could influence conformational stability .
BT8/BT9’s thiourea moiety enables stronger hydrogen bonding compared to the target’s amide, which may alter enzyme inhibition profiles (e.g., tyrosinase vs. cyclooxygenase) .
Synthetic Accessibility: The target compound’s fluorinated benzothiazole likely requires specialized reagents (e.g., 4-fluoro-2-aminothiophenol) compared to chlorinated or non-halogenated precursors in A28–A35 and BT9 . Yields for analogous compounds (e.g., 55–91% for A28–A35) suggest moderate synthetic efficiency, though fluorination steps may reduce overall yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
